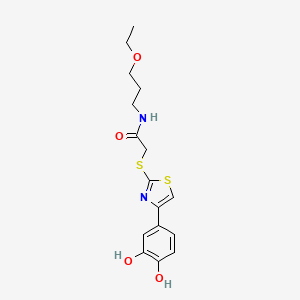
2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide" is a derivative of thiazole-based acetamides, which are a class of compounds known for their potential therapeutic applications. Thiazole derivatives have been extensively studied due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The structure of these compounds typically includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, linked to an acetamide group.
Synthesis Analysis
The synthesis of thiazole-based acetamides involves the formation of the thiazole ring followed by the attachment of the acetamide group. In the context of similar compounds, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported, where structure-activity relationships were explored to discover lead compounds with high in vitro potency against cancer cell lines . Another study describes the synthesis of thiazolo[3,2-a]pyridines from cyanoacetanilides intermediates, indicating the versatility of thiazole synthesis methods .
Molecular Structure Analysis
The molecular structure of thiazole acetamides is characterized by the presence of a thiazole ring connected to an acetamide moiety. The orientation of substituents around the thiazole ring can influence the compound's biological activity. For instance, the crystal structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals two independent molecules with similar geometrical features, where the phenyl ring is oriented at slight angles with respect to the thiazole ring . This orientation, along with the presence of hydrogen bonding, can affect the compound's stability and reactivity.
Chemical Reactions Analysis
Thiazole acetamides can participate in various chemical reactions, primarily due to the reactive sites on the thiazole ring and the acetamide group. The thiazole ring can undergo electrophilic substitution reactions, while the acetamide group can be involved in nucleophilic acyl substitution. These reactions are essential for the modification of the compound to enhance its biological activity or to create derivatives with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiazole ring and the acetamide group. The presence of functional groups like hydroxyl or ethoxy can affect the compound's polarity and hydrogen bonding capacity, which in turn affects its solubility in different solvents. The crystal structure analysis provides insights into the compound's solid-state properties, including molecular packing and intermolecular interactions .
Propiedades
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3-ethoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-22-7-3-6-17-15(21)10-24-16-18-12(9-23-16)11-4-5-13(19)14(20)8-11/h4-5,8-9,19-20H,2-3,6-7,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXCCNPTDYGQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-(3-ethoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)



![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)
![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)


![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)